molecular formula C21H21N3O2 B2682629 N-([2,4'-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide CAS No. 2034578-41-9

N-([2,4'-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide

Cat. No. B2682629
CAS RN: 2034578-41-9
M. Wt: 347.418
InChI Key: FPKKZQFIPYZQNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions under which the compound reacts, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, and stability .

Scientific Research Applications

Electrochemical Biosensors

A study by Karimi-Maleh et al. (2014) discusses the development of a highly sensitive biosensor using a novel modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This biosensor employs FePt/CNTs nanocomposite and N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, showcasing the utility of similar compounds in electrochemical biosensing technologies for detecting and quantifying biological molecules in complex matrices (Karimi-Maleh et al., 2014).

Co-Crystal Formation

Research by Vangala et al. (2012) explores the preparation of nitrofurantoin (NF) co-crystals with various co-formers, including 4,4′-bipyridine, to enhance the photostability and physicochemical properties of NF. This study exemplifies the role of bipyridine derivatives in the formation of co-crystals that can modulate the physical properties of pharmaceutical compounds, suggesting a potential application area for N-([2,4'-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide in pharmaceutical crystal engineering (Vangala et al., 2012).

Fluorescent Coordination Polymers

A study by Kan and Wen (2017) describes the synthesis of a one-dimensional coordination polymer with excellent dual functional fluorescent sensor capabilities for detecting hazardous environmental contaminants. The polymer utilizes 2,2′-bipyridine, highlighting the potential of bipyridine derivatives in developing materials for environmental monitoring and sensing applications (Kan & Wen, 2017).

Synthon Polymorphism and Pseudopolymorphism

Mukherjee and Desiraju (2011) investigate synthon polymorphism and pseudopolymorphism in co-crystals involving 4,4'-bipyridine and 4-hydroxybenzoic acid. This research demonstrates the intricate balance of forces in crystal engineering and the utility of bipyridine derivatives in exploring the structural landscape of co-crystals, relevant for pharmaceutical and materials science research (Mukherjee & Desiraju, 2011).

Crystal Engineering with Hydrogen and Halogen Bonds

Saha, Nangia, and Jaskólski (2005) discuss the use of 4-nitrobenzoic acid·4-iodopyridine complexes to exploit both hydrogen and halogen bonding for crystal design. This study suggests the potential of this compound in crystal engineering, where its functionalities could participate in forming novel solid-state structures through strategic non-covalent interactions (Saha, Nangia, & Jaskólski, 2005).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve looking at the biological target of the compound and how it interacts with this target .

Safety and Hazards

This involves looking at the toxicity of the compound, its potential hazards, and safety precautions that need to be taken when handling it .

properties

IUPAC Name

4-propan-2-yloxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15(2)26-19-5-3-18(4-6-19)21(25)24-14-16-7-12-23-20(13-16)17-8-10-22-11-9-17/h3-13,15H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKKZQFIPYZQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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